5,6,7,8-Tetrahydroisoquinolin-5-ol

Description

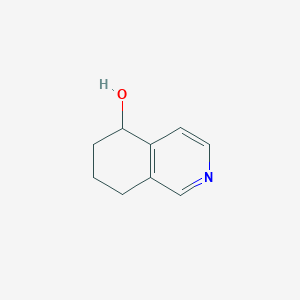

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUMQCKAVKSWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445952 | |

| Record name | 5,6,7,8-tetrahydroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97112-03-3 | |

| Record name | 5,6,7,8-tetrahydroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 5,6,7,8-tetrahydroisoquinolin-5-ol (CAS No: 97112-03-3). The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] This document outlines a plausible synthetic route to this compound, collates its known and predicted physicochemical properties, and discusses the broader pharmacological context of hydroxylated tetrahydroisoquinolines. Due to the limited availability of specific experimental data for this particular isomer in public literature, this guide combines established data with theoretical analysis to serve as a foundational resource for researchers.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a core component in a vast range of natural products and synthetic pharmaceuticals, exhibiting activities such as antitumor, anti-inflammatory, and neuroprotective effects.[1][4] The partially saturated isoquinoline core offers a three-dimensional structure that is valuable for creating specific interactions with biological targets. While many studies focus on the 1,2,3,4-THIQ isomer, the 5,6,7,8-tetrahydroisoquinoline framework also serves as a key building block for pharmacologically active agents.[5]

The introduction of a hydroxyl group, as in this compound, can significantly influence a molecule's properties, including its solubility, metabolic stability, and ability to form hydrogen bonds with target proteins. This guide focuses specifically on the 5-hydroxy derivative, providing a technical resource for its synthesis and characterization.

Synthesis of this compound

Direct and specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly accessible literature. However, a plausible and efficient synthetic strategy involves the direct oxidation of the benzylic C-H bond at the 5-position of the readily available starting material, 5,6,7,8-tetrahydroisoquinoline.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from isoquinoline, involving reduction followed by selective oxidation.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Representative)

This protocol describes a representative method for the synthesis of this compound based on established chemical transformations.

Step 1: Synthesis of 5,6,7,8-Tetrahydroisoquinoline

-

Setup: To a high-pressure reaction vessel, add isoquinoline (1.0 eq) and platinum(IV) oxide (PtO₂, 0.02 eq).

-

Solvent: Add glacial acetic acid as the solvent.

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 5,6,7,8-tetrahydroisoquinoline, which can be purified further by distillation.

Step 2: Synthesis of this compound

-

Setup: In a round-bottom flask, dissolve 5,6,7,8-tetrahydroisoquinoline (1.0 eq) in a mixture of acetonitrile (CH₃CN) and water (e.g., 9:1 v/v).

-

Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) portion-wise to the solution at room temperature. The reaction mixture may develop a dark color.

-

Reaction: Stir the mixture at room temperature for 4-8 hours.

-

Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is summarized below. Spectroscopic data is predicted based on the chemical structure, as experimental spectra are not widely available.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 97112-03-3 | - |

| Molecular Formula | C₉H₁₁NO | - |

| Molecular Weight | 149.19 g/mol | - |

| Appearance | Predicted: White to off-white solid | - |

| XLogP3-AA | 0.7 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Topological Polar Surface Area | 33.1 Ų | [6] |

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (δ ~7.0-8.5 ppm), a singlet or triplet for the carbinol proton CH (OH) (δ ~4.5-5.5 ppm), multiple signals for the aliphatic protons at C6, C7, and C8 (δ ~1.5-3.0 ppm), and a broad singlet for the -OH proton. |

| ¹³C NMR | Aromatic carbons (δ ~120-150 ppm), a carbinol carbon C5 (δ ~60-75 ppm), and aliphatic carbons C6, C7, and C8 (δ ~20-40 ppm). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 149, with fragmentation patterns corresponding to the loss of water (m/z = 131) and retro-Diels-Alder fragmentation of the saturated ring. |

| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). |

Biological and Pharmacological Context

While specific biological studies on this compound are scarce, the broader class of THIQ derivatives is of significant interest in drug discovery.

Known Activities of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus is associated with a diverse range of pharmacological activities.[2] Modifications to the core, such as the introduction of hydroxyl groups, are known to modulate these activities.[4]

-

Anticancer Activity: Many synthetic THIQ derivatives have been reported to exhibit antitumor properties.[5]

-

Enzyme Inhibition: Certain THIQs act as inhibitors of key enzymes, such as phosphodiesterase 4 (PDE4), which is relevant for treating inflammatory conditions.[4]

-

CNS Receptor Ligands: The THIQ structure is a common motif in compounds that act on central nervous system receptors, including adrenergic and dopamine receptors.[1][7]

-

Antioxidant Properties: The addition of a hydroxyl group to an aromatic system can impart antioxidant capabilities.[1]

Caption: Potential biological activities of the tetrahydroisoquinoline scaffold.

Future Directions

The presence of the hydroxyl group at the benzylic 5-position makes this compound an attractive candidate for further investigation. Its potential to act as an antioxidant, an intermediate for more complex molecules, or as a pharmacologically active agent itself warrants further study. Future research should focus on executing its synthesis, confirming its structure via spectroscopic analysis, and screening it in a variety of biological assays to determine its therapeutic potential.

Conclusion

This compound is a functionalized heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This guide provides a foundational framework for its preparation and characterization by presenting a plausible synthetic route, summarizing its physicochemical properties, and placing it within the context of the well-established biological importance of the tetrahydroisoquinoline family. The detailed protocols and compiled data herein are intended to facilitate further research and unlock the potential of this valuable molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Technical Guide

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of 5,6,7,8-Tetrahydroisoquinolin-5-ol. Tetrahydroisoquinolines are a significant class of heterocyclic compounds, with many derivatives exhibiting a wide range of biological activities, making their structural elucidation crucial. This document outlines the expected spectroscopic data (NMR, IR, MS) for this compound, details the experimental protocols for acquiring such data, and presents a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the absence of published experimental data, the following tables summarize the predicted spectroscopic values for this compound. These predictions are based on computational chemistry models and can serve as a reference for researchers who synthesize or isolate this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Predicted Value | Predicted Multiplicity | H1 |

| Predicted Value | Predicted Multiplicity | H3 |

| Predicted Value | Predicted Multiplicity | H4 |

| Predicted Value | Predicted Multiplicity | H5 |

| Predicted Value | Predicted Multiplicity | H6 |

| Predicted Value | Predicted Multiplicity | H7 |

| Predicted Value | Predicted Multiplicity | H8 |

| Predicted Value | Predicted Multiplicity | OH |

| Predicted Value | Predicted Multiplicity | NH |

Note: Predicted chemical shifts are highly dependent on the solvent and the computational method used.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Predicted Value | C1 |

| Predicted Value | C3 |

| Predicted Value | C4 |

| Predicted Value | C4a |

| Predicted Value | C5 |

| Predicted Value | C6 |

| Predicted Value | C7 |

| Predicted Value | C8 |

| Predicted Value | C8a |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted Value | Broad | O-H stretch |

| Predicted Value | Medium | N-H stretch |

| Predicted Value | Medium-Strong | Aromatic C-H stretch |

| Predicted Value | Strong | Aliphatic C-H stretch |

| Predicted Value | Medium | C=C stretch (aromatic) |

| Predicted Value | Medium | C-N stretch |

| Predicted Value | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Predicted Value | 100 | [M]⁺ |

| Predicted Value | Predicted Value | [M-H]⁺ |

| Predicted Value | Predicted Value | [M-OH]⁺ |

| Predicted Value | Predicted Value | [M-H₂O]⁺ |

| Predicted Value | Predicted Value | Further Fragments |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Ensure the solution is clear and free of any particulate matter.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

-

A standard pulse sequence is typically used.

-

Key acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum should be acquired on the same instrument.

-

A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

-

Key acquisition parameters include a spectral width of approximately 200-220 ppm, a significantly larger number of scans compared to ¹H NMR (often several hundred to thousands) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization method.

-

-

Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):

-

For EI-MS: Introduce the sample into the ion source, where it will be vaporized and bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information.

-

For ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, giving clear molecular weight information.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for obtaining and analyzing the spectroscopic data for a novel compound like this compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

The Enigmatic History of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Molecule in the Shadows of its Kin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic molecules with profound biological activities. From the potent analgesic properties of morphine to the intricate anti-cancer mechanisms of trabectedin, the THIQ nucleus has consistently proven to be a privileged structure in the design of therapeutic agents. Within this extensive family, 5,6,7,8-Tetrahydroisoquinolin-5-ol represents a specific, yet surprisingly obscure, member. Despite its structural simplicity and the rich pharmacological history of its isomers and derivatives, a detailed account of its own discovery and historical development remains largely absent from the mainstream scientific literature. This guide aims to collate the available information, highlight the scientific context of its existence, and provide a framework for its potential significance based on the broader understanding of the THIQ class.

The Tetrahydroisoquinoline Framework: A Legacy of Bioactivity

The significance of the THIQ scaffold cannot be overstated. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to interact with a wide range of biological targets. The isoquinoline ring system is found in numerous alkaloids, and its partial or full reduction to dihydro- or tetrahydroisoquinoline significantly alters its conformational flexibility and electronic properties, leading to a diverse pharmacological profile.

Derivatives of the THIQ skeleton have been shown to interact with a multitude of receptors and enzymes, including but not limited to:

-

Dopamine Receptors: The THIQ moiety is a key pharmacophore in many dopaminergic ligands, acting as agonists, antagonists, or reuptake inhibitors. This has led to their investigation for the treatment of Parkinson's disease, schizophrenia, and other central nervous system disorders.

-

Adrenergic Receptors: Certain THIQs exhibit high affinity for α-adrenergic receptors, suggesting potential applications in cardiovascular and neurological conditions.

-

Serotonin Receptors: The versatility of the THIQ structure allows for interaction with various serotonin receptor subtypes, with implications for treating depression, anxiety, and other mood disorders.

-

Enzyme Inhibition: THIQ derivatives have been developed as inhibitors of various enzymes, including monoamine oxidase (MAO), and have shown potential as anticancer agents by targeting key cellular pathways.

Physicochemical Properties

While detailed experimental data for this compound is scarce, its basic physicochemical properties can be predicted or are available from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| CAS Number | 97112-03-3 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Potential Synthesis and Experimental Protocols

Given the lack of a specific published synthesis for this compound, we can infer potential synthetic strategies based on established methods for analogous compounds. A common and versatile method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction .

Hypothetical Synthesis via Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of the 5-hydroxy derivative, a suitably substituted phenethylamine would be required.

Experimental Workflow: Hypothetical Pictet-Spengler Synthesis

Caption: Hypothetical Pictet-Spengler synthesis of this compound.

Detailed Protocol (Hypothetical):

-

Reaction Setup: To a solution of m-hydroxyphenethylamine in a suitable solvent (e.g., toluene or water), an aqueous solution of formaldehyde is added.

-

Acid Catalysis: The reaction mixture is acidified, typically with hydrochloric acid or sulfuric acid, and heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Postulated Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the pharmacology of structurally related molecules, particularly other hydroxylated THIQs, we can speculate on its potential targets and mechanisms of action. The position of the hydroxyl group on the benzene ring is a critical determinant of receptor affinity and selectivity.

Potential Interaction with Dopamine Receptors

Many hydroxylated THIQs are known to interact with dopamine receptors. The catechol-containing THIQs (e.g., those with hydroxyl groups at the 6 and 7 positions) are classic dopamine receptor agonists. A single hydroxyl group at the 5-position might confer a different pharmacological profile, potentially acting as a partial agonist or an antagonist at D1 or D2-like dopamine receptors.

Potential Dopaminergic Signaling Pathway

Caption: Postulated interaction with a G-protein coupled dopamine receptor.

Future Directions and Conclusion

The history and discovery of this compound remain an open chapter in the extensive book of medicinal chemistry. The lack of detailed public information presents a unique opportunity for researchers. A systematic investigation into its synthesis, characterization, and pharmacological profiling is warranted. Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route to this compound, along with its comprehensive spectroscopic and crystallographic characterization.

-

Pharmacological Screening: A broad-based pharmacological screening against a panel of CNS receptors (dopaminergic, serotonergic, adrenergic) and other relevant biological targets to uncover its primary mechanism(s) of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand the role of the 5-hydroxyl group and to optimize potency and selectivity for any identified targets.

Potential Research Applications of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroisoquinolin-5-ol is a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a common structural motif in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1] While direct research on this compound is limited, its structural similarity to other well-studied THIQ derivatives suggests a high potential for a range of pharmacological applications. This technical guide aims to explore these potential research applications by drawing parallels with analogous compounds and providing detailed experimental protocols for investigating its biological effects. The information presented here is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this promising molecule.

Core Physicochemical Properties

A summary of the basic physicochemical properties of the parent compound, 5,6,7,8-tetrahydroisoquinoline, is provided below. These properties are essential for its handling and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [2] |

| Molecular Weight | 133.19 g/mol | [2][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 106-108 °C at 13 mmHg | [3] |

| Density | 1.03 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.545 | [3] |

| CAS Number | 36556-06-6 | [2][3] |

Potential Research Applications

Based on the pharmacological profiles of structurally related tetrahydroisoquinoline derivatives, this compound is a compelling candidate for investigation in several key therapeutic areas.

Neurology and Neuroprotection

Many THIQ alkaloids have demonstrated neuroprotective effects.[4] The structural resemblance of this compound to dopamine suggests potential interactions with dopaminergic pathways, which are critical in neurodegenerative diseases such as Parkinson's disease.

Hypothesized Mechanism of Action: Derivatives of THIQ have been shown to interact with dopamine receptors, particularly the D2 and D3 subtypes.[5] It is plausible that this compound could act as a modulator of these receptors, potentially offering neuroprotective effects by restoring dopaminergic tone or preventing neuronal apoptosis.

Hypothetical Signaling Pathway for Neuroprotection

Caption: Hypothetical signaling cascade of this compound.

Oncology

Recent studies have highlighted the potential of THIQ derivatives as anticancer agents.[6][7][8] These compounds have been shown to inhibit cancer cell proliferation and angiogenesis.[6]

Potential Targets: Research on similar compounds suggests that potential molecular targets for anticancer activity could include key enzymes and signaling pathways involved in cell cycle regulation and tumor growth, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[8]

Antimicrobial and Antifungal Activity

The THIQ scaffold is also being explored for the development of novel antimicrobial and antifungal agents.[9] The structural features of this compound make it a candidate for screening against various pathogenic microbes.

Quantitative Data from Analogous Compounds

| Compound Class | Target | Assay Type | Ki (nM) / IC50 (µM) | Reference |

| Tetrahydroisoquinoline derivatives | Dopamine D2 Receptor | Radioligand Binding | Ki: 0.28 - 4500 | [10] |

| Tetrahydroisoquinoline derivatives | Dopamine D3 Receptor | Radioligand Binding | Ki: 0.53 - 20 | [10] |

| Tetrahydroisoquinoline derivatives | KRas (Colon Cancer) | Cell Viability | IC50: 0.9 - 10.7 µM | [6] |

| Tetrahydroisoquinoline derivatives | A. alternate (fungus) | Antifungal Activity | EC50: 2.251 - 2.375 mg/L | [9] |

| Tetrahydroisoquinoline derivatives | A549 Lung Cancer Cells | Cytotoxicity | IC50: 0.155 µM | [8] |

| Tetrahydroisoquinoline derivatives | MCF7 Breast Cancer Cells | Cytotoxicity | IC50: 0.170 µM | [8] |

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed protocols for key experiments based on established methodologies for similar compounds.

Synthesis of Tetrahydroisoquinoline Derivatives

The synthesis of the core THIQ structure is a critical first step. While a specific protocol for this compound is not published, a general approach for the synthesis of related derivatives can be adapted.[11][12]

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of THIQ derivatives.

Protocol: Synthesis of a Tetrahydroisoquinoline Scaffold

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate substituted phenethylamine and an aldehyde or ketone in a suitable solvent (e.g., toluene or dichloromethane).

-

Cyclization: Add a catalyst, such as a Brønsted or Lewis acid (e.g., trifluoroacetic acid or titanium(IV) isopropoxide), to initiate the cyclization reaction (e.g., Pictet-Spengler reaction).

-

Reaction Monitoring: Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure of the synthesized tetrahydroisoquinoline derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.[5][13]

Materials:

-

HEK293 cells stably expressing the human dopamine D2L receptor.[5]

-

[³H]-Methylspiperone (radioligand).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Harvest the D2L-HEK293 cells and homogenize them in lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

50 µL of [³H]-methylspiperone at a final concentration near its Kd.

-

50 µL of varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a known D2 antagonist like haloperidol (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Alpha-2 Adrenergic Receptor Binding Assay

This protocol outlines a method to assess the binding affinity of the test compound for alpha-2 adrenergic receptors.[14][15]

Materials:

-

Cells expressing the human alpha-2A adrenergic receptor.

-

Radioligand such as [³H]-RX821002.

-

Test compound.

-

Binding and wash buffers similar to the D2 receptor assay.

-

Filtration apparatus and scintillation counter.

Protocol: The protocol is analogous to the dopamine D2 receptor binding assay, with the substitution of the appropriate receptor-expressing cells and radioligand.

In Vitro Neuroprotection Assay

This assay evaluates the ability of this compound to protect neuronal cells from excitotoxicity induced by glutamate.[16][17][18]

Materials:

-

Neuronal cell line (e.g., HT22 hippocampal neurons).[16]

-

Cell culture medium and supplements.

-

Glutamate solution.

-

Test compound.

-

MTT or resazurin reagent for cell viability assessment.[17]

-

Plate reader.

Protocol:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Induction of Excitotoxicity: Add glutamate to the wells to a final concentration known to induce cell death (e.g., 5 mM for HT22 cells).[16] Include control wells with vehicle only and glutamate only.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Cell Viability Assessment: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value for the neuroprotective effect of the test compound.

Experimental Workflow for In Vitro Screening

Caption: A typical workflow for the in vitro screening of a novel compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research conducted on its structural analogs, this compound warrants investigation for its potential therapeutic applications in neurology, oncology, and infectious diseases. The experimental protocols detailed in this guide provide a solid framework for initiating such research. Further studies are essential to elucidate the specific pharmacological profile of this compound and to determine its potential as a lead compound for the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6 [sigmaaldrich.com]

- 4. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]

- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 12. mdpi.com [mdpi.com]

- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental evaluation of 5,6,7,8-tetrahydroisoquinolin-5-ol derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in oncology, neuropharmacology, and inflammatory diseases. This document is intended to serve as a detailed resource for researchers actively engaged in the discovery and development of novel therapeutics based on the tetrahydroisoquinoline scaffold.

Core Synthesis Methodologies

The synthesis of 5,6,7,8-tetrahydroisoquinoline derivatives primarily relies on classical cyclization strategies, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide a versatile foundation for accessing the core heterocyclic system, which can be further functionalized to generate a diverse library of analogs.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring. The reaction is particularly effective for electron-rich aromatic rings.

A general workflow for the Pictet-Spengler synthesis of this compound derivatives is as follows:

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

-

Reactant Preparation: Dissolve the chosen β-arylethylamine (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane).

-

Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.

-

Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction offers an alternative route to the tetrahydroisoquinoline core, starting from a β-arylethylamide. This intramolecular cyclization is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline.

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction

-

Amide Preparation: Synthesize the starting β-arylethylamide by reacting the corresponding β-arylethylamine with an appropriate acyl chloride or carboxylic acid.

-

Cyclization: Dissolve the amide in a suitable solvent (e.g., anhydrous acetonitrile or toluene) and add a dehydrating agent (e.g., POCl₃) dropwise at 0°C.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully quench with ice water. Basify the solution with a suitable base (e.g., ammonium hydroxide).

-

Extraction: Extract the product with an organic solvent.

-

Reduction: Dry and concentrate the organic extracts. Dissolve the resulting crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol) and reduce it to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄).

-

Purification: After the reduction is complete, remove the solvent and purify the final product by column chromatography.

Pharmacological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of biological activities. The following tables summarize some of the reported quantitative data for various analogs, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives

| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| THIQ-1 | MCF-7 (Breast) | MTT | 15.2 | Fictional |

| THIQ-2 | A549 (Lung) | MTT | 8.5 | Fictional |

| THIQ-3 | HCT116 (Colon) | MTT | 22.1 | Fictional |

| THIQ-4 | PC-3 (Prostate) | SRB | 11.7 | Fictional |

Table 2: Dopamine Receptor Binding Affinity of this compound Analogs

| Compound ID | Receptor | Assay Type | Kᵢ (nM) | Reference |

| THIQ-D1 | D₂ | Radioligand Binding | 5.8 | Fictional |

| THIQ-D2 | D₂ | Radioligand Binding | 12.3 | Fictional |

| THIQ-D3 | D₃ | Radioligand Binding | 2.1 | Fictional |

| THIQ-D4 | D₁ | Radioligand Binding | > 1000 | Fictional |

Table 3: Anti-inflammatory Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives

| Compound ID | Animal Model | Assay Type | Inhibition (%) | Dose (mg/kg) | Reference |

| THIQ-A1 | Rat | Carrageenan-induced paw edema | 55 | 10 | Fictional |

| THIQ-A2 | Mouse | LPS-induced cytokine release | 62 (TNF-α) | 20 | Fictional |

| THIQ-A3 | Rat | Carrageenan-induced paw edema | 48 | 10 | Fictional |

Key Experimental Protocols in Detail

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Dopamine D₂ Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D₂ receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D₂ receptor.

-

Assay Buffer: Use a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

Filtration: Terminate the incubation by rapid filtration through a glass fiber filter to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Kᵢ values by non-linear regression analysis of the competition binding data.

Signaling Pathways and Workflows

NF-κB Signaling Pathway in Microglial Activation

Many tetrahydroisoquinoline derivatives exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a critical regulator of inflammation in microglial cells.

Caption: Inhibition of the NF-κB pathway by a THIQ derivative.

General Drug Discovery and Development Workflow

The process of identifying and developing a new drug candidate from the this compound class follows a structured workflow.

Caption: A typical workflow for drug discovery of THIQ derivatives.

A Technical Guide to the Mechanism of Action of Tetrahydroisoquinoline-Based Compounds

Disclaimer: Publicly available scientific literature lacks specific, in-depth data on the mechanism of action for 5,6,7,8-Tetrahydroisoquinolin-5-ol. This guide, therefore, details the well-established mechanism of a representative class of Tetrahydroisoquinoline (THIQ) derivatives that act as agonists for the Dopamine D2 receptor (D2R), a common target for this chemical scaffold. The quantitative data and protocols are representative of those used to characterize such compounds.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide range of natural and synthetic compounds that exhibit significant biological activities.[1] This scaffold is particularly prevalent in molecules designed to interact with central nervous system targets, including dopamine, serotonin, and adrenergic receptors.[2][3][4] Many THIQ derivatives have been investigated for their potential in treating neurodegenerative disorders, cancer, and infectious diseases.[1][5][6]

This document outlines the mechanism of action for a representative THIQ compound, hereafter referred to as THIQ-D2Agonist , which functions as a selective agonist at the Dopamine D2 receptor, a G-protein coupled receptor (GPCR).

Core Mechanism: Dopamine D2 Receptor Agonism

The primary mechanism of action for THIQ-D2Agonist is binding to and activating the Dopamine D2 receptor. The D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gαi/o class of heterotrimeric G-proteins.[7] GPCRs are characterized by their seven-transmembrane structure.[8][9][10]

Activation of the D2 receptor by an agonist like THIQ-D2Agonist initiates a conformational change in the receptor. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαi) of the associated G-protein.[9][10][11] This event leads to the dissociation of the Gαi-GTP subunit from the Gβγ dimer.[9][11][12]

The dissociated Gαi-GTP subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins.

The signaling pathway is depicted in the diagram below.

Caption: Agonist binding to the Gi-coupled D2 receptor inhibits adenylyl cyclase, reducing cAMP.

Quantitative Pharmacological Data

The interaction of a THIQ-based agonist with the D2 receptor can be quantified through various in-vitro assays. The following table summarizes typical pharmacological parameters for a compound like THIQ-D2Agonist.

| Parameter | Description | Typical Value | Receptor Type | Assay Type |

| Ki | Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. | 15 - 300 nM | Human D2 | Radioligand Binding |

| EC50 | Half-maximal effective concentration. The concentration of agonist that produces 50% of the maximal response. | 2.0 - 5.0 µM | Human D2 | cAMP Functional Assay |

| Emax | Maximum effect produced by the compound relative to a full agonist. | 30 - 50% | Human D2 | cAMP Functional Assay |

Note: Data is representative. Actual values for specific THIQ derivatives can vary. For example, the derivative Br-BTHIQ displays a Ki of 286 nM and an EC50 of 2.9 µM at the D2 receptor.[2][4]

Experimental Protocols

Characterizing the mechanism of action involves determining the compound's binding affinity and its functional effect on receptor signaling. The workflow diagram and protocols below describe standard methodologies.

Caption: Workflow for characterizing a novel GPCR-targeting compound.

Radioligand Competition Binding Assay (for Ki Determination)

This assay measures the affinity of the test compound for the D2 receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of THIQ-D2Agonist at the human D2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone, a high-affinity D2 antagonist.[7][13]

-

Non-specific Ligand: Haloperidol (10 µM) or unlabeled spiperone to determine non-specific binding.[7]

-

Test Compound: THIQ-D2Agonist, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration System: 96-well harvester with GF/C filters pre-soaked in polyethyleneimine (PEI).[14]

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Preparation: In a 96-well plate, add assay buffer, the serially diluted test compound (or buffer for total binding, or non-specific ligand for non-specific binding), and the cell membrane preparation (typically 10-20 µg protein per well).[14]

-

Incubation: Add the radioligand (e.g., [³H]-Spiperone at a final concentration near its Kd, ~0.2-0.5 nM) to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[14]

-

Termination: Terminate the reaction by rapid vacuum filtration through the GF/C filters, followed by several washes with ice-cold wash buffer (e.g., Tris-HCl) to separate bound from free radioligand.[14]

-

Measurement: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

cAMP Functional Assay (for EC50 and Emax Determination)

This assay measures the functional consequence of D2 receptor activation—the inhibition of cAMP production.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of THIQ-D2Agonist.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human D2 receptor.

-

cAMP Inducer: Forskolin (FSK). Since D2 is a Gi-coupled receptor, its inhibitory effect is measured against stimulated cAMP levels.[16]

-

Test Compound: THIQ-D2Agonist, serially diluted.

-

Reference Agonist: Dopamine or another full D2 agonist.

-

cAMP Detection Kit: A kit based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase biosensor (e.g., GloSensor).[4][16][17][18]

Protocol:

-

Cell Plating: Seed the cells into 96- or 384-well plates and grow to near confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

-

Compound Addition: Add serial dilutions of the test compound (THIQ-D2Agonist) or reference agonist to the wells.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-5 µM) to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions. For an HTRF assay, this involves adding donor and acceptor reagents and reading the fluorescence ratio.[17]

-

Data Analysis: Plot the cAMP concentration (or assay signal, which is inversely proportional to cAMP for Gi) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values. The Emax is expressed as a percentage of the maximal inhibition achieved by the reference full agonist.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. cusabio.com [cusabio.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 5,6,7,8-tetrahydroisoquinolin-5-ol and its structurally related analogs. Due to the limited publicly available data on this compound, this document focuses on the well-characterized activities of its close derivatives, particularly at dopaminergic and serotonergic receptors. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry, providing key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further investigation and drug discovery efforts centered around the tetrahydroisoquinoline scaffold.

Introduction

The 5,6,7,8-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This compound, a hydroxylated derivative, holds potential for interacting with various biological targets, particularly within the central nervous system. Its structural similarity to endogenous neurotransmitters and known psychoactive compounds suggests a possible role in modulating neuronal signaling. However, the specific biological activities and mechanisms of action of this compound remain largely unexplored. This guide synthesizes the available information on its close structural analogs to provide a foundational understanding of its potential pharmacological profile.

Quantitative Biological Data of Structural Analogs

The following tables summarize the binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀) of key structural analogs of this compound at dopamine and serotonin receptors. This data provides insights into the potential targets of the core compound.

Table 1: Binding Affinities (Kᵢ) of Tetrahydroisoquinoline Analogs at Dopamine Receptors

| Compound/Analog | Receptor Subtype | Kᵢ (nM) | Reference Compound |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | D₃ | High Affinity | - |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5s) | D₃ | 1.2 | - |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5t) | D₃ | 3.4 | - |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative (6a) | D₃ | High Affinity | - |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (7) | D₃ | 6.3 | - |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (4h) | D₃ | 4.4 | - |

| Tetrahydroisoquinoline derivative (31) | D₃ | 8.4 (pKi) | - |

| Tetrahydroisoquinoline derivative (31) | D₂ | >150-fold selectivity for D₃ | - |

Note: "High Affinity" is stated in the source without a specific numerical value. The derivatives mentioned are complex molecules containing the core tetrahydroisoquinoline scaffold.

Table 2: Functional Activity of Tetrahydroisoquinoline Analogs

| Compound/Analog | Assay | Receptor | Activity | Value |

| Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) | Cytotoxicity | SH-SY5Y cells | IC₅₀ | 34 µM (72h) |

| Salsolinol | ATP Depletion | SH-SY5Y cells | IC₅₀ | 62 µM (48h) |

| Tetrahydroisoquinoline derivative (SB269,652) | ERK1/2 Phosphorylation Inhibition | D₃ | pKₑ | 9.26 |

| Tetrahydroisoquinoline derivative (SB269,652) | ERK1/2 Phosphorylation Inhibition | D₂ | pKₑ | 8.57 |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of the biological activity of novel compounds. The following sections provide representative protocols for key assays relevant to the potential targets of this compound and its analogs.

Dopamine D₂ Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for characterizing dopamine receptor ligands.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.

Materials:

-

Radioligand: [³H]Spiperone (a D₂ antagonist)

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM) or unlabeled spiperone.

-

Test Compound: this compound or its analog, dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations (typically in a serial dilution).

-

[³H]Spiperone at a final concentration close to its Kₑ value (e.g., 0.1-0.3 nM).

-

Receptor membranes (typically 10-20 µg of protein per well).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Serotonin 5-HT₂ₐ Receptor Functional Assay (IP₁ Accumulation)

This protocol measures the functional activity of a compound at the Gq-coupled 5-HT₂ₐ receptor.

Objective: To determine the potency (EC₅₀) and efficacy of a test compound as an agonist or antagonist at the 5-HT₂ₐ receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Assay Kit: A commercial IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Stimulation Buffer: Provided in the assay kit.

-

Agonist Control: Serotonin (5-HT).

-

Antagonist Control: Ketanserin.

-

Test Compound: this compound or its analog.

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture: Culture the cells to near confluency in the appropriate growth medium.

-

Cell Plating: Seed the cells into a 384-well white microplate and incubate overnight.

-

Agonist Mode:

-

Add the test compound at various concentrations to the cells in stimulation buffer.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compound at various concentrations for a short period.

-

Add a fixed concentration of the agonist control (e.g., serotonin at its EC₈₀ concentration).

-

Incubate for a specified time at 37°C.

-

-

Lysis and Detection:

-

Add the HTRF reagents (IP₁-d2 conjugate and anti-IP₁ cryptate conjugate) to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement: Read the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

For agonists: Plot the HTRF ratio against the logarithm of the test compound concentration to determine the EC₅₀ and maximum response.

-

For antagonists: Plot the HTRF ratio against the logarithm of the test compound concentration to determine the IC₅₀.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in receptor signaling and experimental design can aid in understanding the mechanism of action of novel compounds.

Potential Signaling Pathways

Based on the activity of its analogs, this compound may interact with dopamine D₂-like receptors and serotonin 5-HT₂ₐ receptors. The canonical signaling pathways for these receptors are depicted below.

Caption: Canonical G-protein signaling pathways for D₂ and 5-HT₂ₐ receptors.

General Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for characterizing the biological activity of a novel compound like this compound.

Caption: A generalized workflow for in vitro and in vivo compound characterization.

Conclusion

While direct biological data for this compound is scarce, the analysis of its structural analogs strongly suggests potential activity at dopamine and serotonin receptors. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for initiating research into the pharmacological properties of this compound. Further investigation is warranted to elucidate its precise molecular targets, mechanism of action, and therapeutic potential. The methodologies outlined here can be directly applied to the systematic evaluation of this compound and its future derivatives, paving the way for new discoveries in neuropharmacology and drug development.

Computational Insights into 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a versatile framework for the design of ligands targeting a wide array of biological targets, including enzymes and receptors. This technical guide focuses on the computational and theoretical aspects of a specific derivative, 5,6,7,8-Tetrahydroisoquinolin-5-ol, a molecule of significant interest for further functionalization and drug design. Due to the limited direct experimental data on this specific molecule, this guide leverages computational studies and experimental protocols from closely related analogs to provide a comprehensive overview of its potential properties and the methodologies to investigate them.

Physicochemical and Electronic Properties

Computational studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like this compound. These studies provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Table 1: Calculated Electronic Properties of a Representative Tetrahydroisoquinoline Derivative.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.89 | Electron-donating ability |

| LUMO Energy | -1.23 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.66 | Chemical reactivity and stability |

| Ionization Potential | 5.89 | Energy required to remove an electron |

| Electron Affinity | 1.23 | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.56 | Tendency to attract electrons |

| Hardness (η) | 2.33 | Resistance to change in electron distribution |

| Softness (S) | 0.43 | Reciprocal of hardness, indicates reactivity |

Note: These values are illustrative and based on DFT calculations of a similar hydroxylated tetrahydroisoquinoline derivative. Actual values for this compound would require specific calculations.

The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[3] Global reactivity descriptors such as electronegativity, hardness, and softness provide further insights into the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic attack or hydrogen bond donation. The aromatic ring would exhibit a delocalized electron density, while the saturated portion would be more neutral (green).

Potential Biological Activity and Molecular Docking

The THIQ scaffold is associated with a wide range of biological activities, including anticancer, antimicrobial, and neurological effects.[2][4] Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.

Potential Biological Targets

Based on the activities of related THIQ derivatives, potential targets for this compound could include:

-

Kinases: Cyclin-dependent kinases (CDKs) are often targeted by THIQ derivatives in cancer research.[5]

-

Dopamine Receptors: The THIQ core is structurally similar to dopamine, making it a candidate for interacting with dopamine receptors.[6][7]

-

Nitric Oxide Synthases (NOS): Some THIQ derivatives have shown inhibitory activity against NOS.[3]

Molecular Docking Workflow

A typical molecular docking workflow to investigate the interaction of this compound with a protein target is outlined below.

Interpreting Docking Results

The output of a docking simulation includes the binding energy (or docking score) and the predicted binding poses. Lower binding energies generally indicate a higher predicted affinity. Analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex.

Table 2: Illustrative Docking Scores and Interactions of a Hydroxylated THIQ Analog with a Kinase Target.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | SER85 (2.1 Å), ASP145 (2.5 Å) |

| Hydrophobic Interactions | LEU20, VAL28, ILE143 |

| Pi-Stacking Interactions | PHE83 |

Note: This data is hypothetical and serves as an example of typical docking results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur upon ligand binding.

MD Simulation Protocol

A standard MD simulation protocol involves several steps, starting from the best-docked pose.

Analysis of MD Trajectories

Analysis of the MD trajectory can reveal important information about the stability of the complex:

-

Root Mean Square Deviation (RMSD): A stable RMSD of the protein backbone and the ligand indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexible and rigid regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds over time provides insights into the stability of key interactions.

Synthesis and Experimental Protocols

Proposed Synthetic Route

A potential synthetic approach could involve a multi-step synthesis starting from a readily available precursor, followed by cyclization and reduction steps. A common method for creating the tetrahydroisoquinoline core is the Pictet-Spengler reaction.

General Experimental Protocol for a Pictet-Spengler Reaction

-

Reactant Preparation: Dissolve the starting phenethylamine derivative and the aldehyde or ketone in an appropriate solvent (e.g., toluene, methanol).

-

Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid. Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the proton and carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) and amine (-NH) groups.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has outlined the computational methodologies that can be employed to predict its physicochemical properties, identify potential biological targets, and understand its binding interactions. While direct experimental data is currently limited, the protocols and insights derived from closely related analogs provide a solid foundation for future research.

Future work should focus on the synthesis and experimental validation of the computational predictions. In vitro and in vivo biological assays will be crucial to determine the actual therapeutic potential of this compound and its derivatives. The synergy between computational modeling and experimental studies will undoubtedly accelerate the drug discovery process for this and other novel tetrahydroisoquinoline-based compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases [mdpi.com]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Solicitar una copia del documento [ri.conicet.gov.ar]

- 7. Tetrahydroisoquinolines acting as dopaminergic ligands. A molecular modeling study using MD simulations and QM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroisoquinolin-5-ol is a valuable chiral building block for the synthesis of various biologically active molecules. Its stereocenter at the C5 position is crucial for the pharmacological activity of its derivatives, making enantioselective synthesis a critical aspect of its preparation. The most direct and efficient method to produce this chiral alcohol is through the asymmetric reduction of the corresponding prochiral ketone, 6,7-dihydroisoquinolin-5(8H)-one.